SB 202190

Catalog No.
S542544
CAS No.
152121-30-7
M.F
C20H14FN3O
M. Wt
331.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB 202190

CAS Number

152121-30-7

Product Name

SB 202190

IUPAC Name

4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]phenol

Molecular Formula

C20H14FN3O

Molecular Weight

331.3 g/mol

InChI

InChI=1S/C20H14FN3O/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(25)8-4-15/h1-12,25H,(H,23,24)

InChI Key

QHKYPYXTTXKZST-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole, phenol, 4-(4-(4-fluorophenyl)-5-(4-pyridinyl)-1h-imidazol-2-yl)-, SB 202190, SB-202190, SB202190

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O

The exact mass of the compound 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole is 331.11209 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SB 202190 is a cell-permeable, ATP-competitive inhibitor belonging to the pyridinyl imidazole class of compounds. It demonstrates high potency and selectivity for p38 mitogen-activated protein kinase (MAPK) isoforms p38α (MAPK14) and p38β (MAPK11).[1][2][3][4] This targeted activity makes it a critical tool for investigating the roles of the p38 signaling pathway in cellular processes such as inflammation, apoptosis, and cell differentiation, where distinguishing its effects from those of other MAP kinase pathways like JNK and ERK is essential for reproducible outcomes.[1][5]

While structurally related pyridinyl imidazoles like SB 203580 are often considered substitutes, they are not functionally interchangeable. Studies have revealed that these compounds can produce divergent cellular effects, including differential impacts on cell proliferation and distinct off-target activities.[6][7][8] For instance, SB 202190 and SB 203580 have been shown to activate the JNK signaling pathway, an effect independent of their p38 inhibition.[9] This off-target activity can confound experimental results, making the choice of a specific, well-characterized inhibitor like SB 202190 critical for studies where signaling pathway integrity is paramount. Procuring SB 202190 specifically is necessary when reproducibility demands a consistent and defined inhibitory and off-target profile.

Differentiated Potency on p38α vs. p38β Isoforms

SB 202190 demonstrates a twofold higher potency for the p38α isoform compared to the p38β isoform. In cell-free kinase assays, the IC50 for p38α (SAPK2a) is 50 nM, whereas the IC50 for p38β (SAPK2b/p38β2) is 100 nM.[1][3][10] This differential activity is a key differentiator from broader MAPK inhibitors or analogs like SB 203580, which has a reported IC50 of 300-500 nM in cell-based assays, making SB 202190 a more potent option for targeted p38α/β inhibition.[11]

Evidence DimensionInhibitory Concentration (IC50)
Target Compound Data50 nM (for p38α) and 100 nM (for p38β)
Comparator Or BaselineSB 203580: 300-500 nM (in THP-1 cells)
Quantified Difference6-10x higher potency against p38α compared to SB 203580 in cellular context.
ConditionsCell-free enzymatic assays for SB 202190; THP-1 cell-based assay for SB 203580.

This enables researchers to use lower effective concentrations, minimizing potential off-target effects and improving the precision of experiments aimed at dissecting p38α vs. p38β signaling.

Superior Cytotoxic Potency in Cancer Cell Lines Compared to SB 203580

In studies on human MDA-MB-231 breast cancer cells, SB 202190 demonstrates significantly greater cytotoxic potency than its close analog, SB 203580. The IC50 value for cytotoxicity was determined to be 46.6 µM for SB 202190, compared to 85.1 µM for SB 203580.[6][7] This indicates that nearly half the concentration of SB 202190 is required to achieve the same level of cell death as SB 203580 in this model.

Evidence DimensionCytotoxicity (IC50)
Target Compound Data46.6 µM
Comparator Or BaselineSB 203580: 85.1 µM
Quantified Difference1.8x more potent (lower IC50) than SB 203580
ConditionsMTT assay on human MDA-MB-231 breast cancer cells.

For oncology research focused on inducing apoptosis or inhibiting proliferation, SB 202190 offers a more potent effect at lower concentrations, reducing material consumption and minimizing the risk of off-target effects associated with higher doses.

Defined Off-Target Profile: Documented JNK Pathway Activation

Unlike an ideally inert inhibitor, SB 202190 is known to induce phosphorylation and activation of c-Jun N-terminal kinase (JNK), an effect also observed with SB 203580.[9] This activation is not a result of p38 inhibition itself but a direct property of the compound, proceeding through an MLK-3-MKK7-dependent mechanism. Downregulation of p38 MAPK via RNA interference does not induce JNK activation, confirming that this is a compound-specific off-target effect.[9] While this may seem like a disadvantage, this well-documented off-target profile makes SB 202190 a known quantity.

Evidence DimensionOff-Target Effect
Target Compound DataActivates JNK pathway via MLK-3-MKK7
Comparator Or BaselineSB 203580 (shows similar effect); ideal inhibitor (no off-target JNK activation)
Quantified DifferenceQualitative difference from an ideal, perfectly selective inhibitor.
ConditionsA549 cells and other cell lines.

Procuring a compound with a well-characterized off-target profile is critical for data interpretation; it allows researchers to design appropriate controls (e.g., co-treatment with a JNK inhibitor) and confidently attribute observed effects to either p38 inhibition or the known JNK activation, preventing misinterpretation of results.

Dissecting Isoform-Specific Roles of p38α and p38β in Inflammatory Signaling

Given its twofold higher potency against p38α over p38β, SB 202190 is the appropriate choice for studies aiming to delineate the distinct contributions of these two isoforms.[3][10] By titrating concentrations, researchers can create experimental windows that preferentially inhibit p38α, which is crucial for understanding its specific role in processes like cytokine production and cellular stress responses.

Inducing Apoptosis in Cancer Cell Models with High Potency

For oncology research requiring potent induction of apoptosis or inhibition of cell proliferation, SB 202190 is a more effective choice than SB 203580. Its 1.8-fold lower IC50 in breast cancer cells means less compound is required to achieve a significant cytotoxic effect, leading to more cost-effective experiments and a lower risk of confounding off-target effects at high concentrations.[6][7]

Controlled Studies of Kinase Crosstalk Between p38 and JNK Pathways

Because SB 202190's ability to activate the JNK pathway is a known, characterized off-target effect, it can be used as a tool to intentionally study the consequences of simultaneous p38 inhibition and JNK activation.[9] This is valuable in contexts like stress signaling or immunology, where the interplay between these pathways is of central interest, allowing for a more nuanced investigation than using a completely selective p38 inhibitor alone.

Component in Organoid and Stem Cell Culture Media

SB 202190 is a validated component in various organoid and stem cell culture protocols, including those for human intestinal, lung, and prostate organoids, as well as for maintaining naive human pluripotent stem cells.[3][12][13] Its role in these complex 3D culture systems is established, making it the required reagent to ensure reproducibility when following established protocols for advanced cell culture applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

331.11209024 Da

Monoisotopic Mass

331.11209024 Da

Heavy Atom Count

25

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PVX798P8GI

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Other CAS

152121-30-7

Wikipedia

4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1,3-dihydroimidazol-2-ylidene]-1-cyclohexa-2,5-dienone
Sb-202190

Dates

Last modified: 08-15-2023

Targeting cap-dependent translation to inhibit Chikungunya virus replication: selectivity of p38 MAPK inhibitors to virus-infected cells due to autophagy-mediated down regulation of phospho-ERK

Prashant Mudaliar, Parvanendhu Pradeep, Rachy Abraham, Easwaran Sreekumar
PMID: 34328830   DOI: 10.1099/jgv.0.001629

Abstract

The 5' capped, message-sense RNA genome of Chikungunya virus (CHIKV) utilizes the host cell machinery for translation. Translation is regulated by eIF2 alpha at the initiation phase and by eIF4F at cap recognition. Translational suppression by eIF2 alpha phosphorylation occurs as an early event in many alphavirus infections. We observe that in CHIKV-infected HEK293 cells, this occurs as a late event, by which time the viral replication has reached an exponential phase, implying its minimal role in virus restriction. The regulation by eIF4F is mediated through the PI3K-Akt-mTOR, p38 MAPK and RAS-RAF-MEK-ERK pathways. A kinetic analysis revealed that CHIKV infection did not modulate AKT phosphorylation, but caused a significant reduction in p38 MAPK phosphorylation. It caused degradation of phospho-ERK 1/2 by increased autophagy, leaving the PI3K-Akt-mTOR and p38 MAPK pathways for pharmacological targeting. mTOR inhibition resulted in moderate reduction in viral titre, but had no effect on CHIKV E2 protein expression, indicating a minimal role of the mTOR complex in virus replication. Inhibition of p38 MAPK using SB202190 caused a significant reduction in viral titre and CHIKV E2 and nsP3 protein expression. Furthermore, inhibiting the two pathways together did not offer any synergism, indicating that inhibiting the p38 MAPK pathway alone is sufficient to cause restriction of CHIKV replication. Meanwhile, in uninfected cells the fully functional RAS-RAF-MEK-ERK pathway can circumvent the effect of p38 MAPK inhibition on cap-dependent translation. Thus, our results show that host-directed antiviral strategies targeting cellular p38 MAPK are worth exploring against Chikungunya as they could be selective against CHIKV-infected cells with minimal effects on uninfected host cells.


Cancer-Induced Muscle Wasting Requires p38β MAPK Activation of p300

Thomas K Sin, Guohua Zhang, Zicheng Zhang, James Z Zhu, Yan Zuo, Jeffrey A Frost, Min Li, Yi-Ping Li
PMID: 33355181   DOI: 10.1158/0008-5472.CAN-19-3219

Abstract

Cancer-associated cachexia, characterized by muscle wasting, is a lethal metabolic syndrome without defined etiology or established treatment. We previously found that p300 mediates cancer-induced muscle wasting by activating C/EBPβ, which then upregulates key catabolic genes. However, the signaling mechanism that activates p300 in response to cancer is unknown. Here, we show that upon cancer-induced activation of Toll-like receptor 4 in skeletal muscle, p38β MAPK phosphorylates Ser-12 on p300 to stimulate C/EBPβ acetylation, which is necessary and sufficient to cause muscle wasting. Thus, p38β MAPK is a central mediator and therapeutic target of cancer-induced muscle wasting. In addition, nilotinib, an FDA-approved kinase inhibitor that preferentially binds p38β MAPK, inhibited p300 activation 20-fold more potently than the p38α/β MAPK inhibitor, SB202190, and abrogated cancer cell-induced muscle protein loss in C2C12 myotubes without suppressing p38α MAPK-dependent myogenesis. Systemic administration of nilotinib at a low dose (0.5 mg/kg/day, i.p.) in tumor-bearing mice not only alleviated muscle wasting, but also prolonged survival. Therefore, nilotinib appears to be a promising treatment for human cancer cachexia due to its selective inhibition of p38β MAPK. SIGNIFICANCE: These findings demonstrate that prevention of p38β MAPK-mediated activation of p300 by the FDA-approved kinase inhibitor, nilotinib, ameliorates cancer cachexia, representing a potential therapeutic strategy against this syndrome.


TLR2/4 promotes PGE

Tingting Li, Lili Hai, Bo Liu, Wei Mao, Kun Liu, Yuan Shen, Qianru Li, Yuli Guo, Yan Jia, Haixia Bao, Jinshan Cao
PMID: 32408026   DOI: 10.1016/j.theriogenology.2020.04.004

Abstract

Prostaglandin E2 (PGE
), a lipid mediator, is released by several cell types including endometrial cells and plays a central role in bacterial infection of the endometrium during inflammation. PGE
production accumulated in Escherichia coli (E. coli) -infected bovine endometrial tissue, which increased E. coli-infected endometrial tissue damage. However, the mechanisms of PGE
accumulation in the E. coli-infected endometrium during inflammation-associated endometrial tissue damage remain unclear. This study was conducted to investigate the role of Toll-like receptors (TLRs) 2 and 4 in increased PGE
production in E. coli-infected endometrial tissue. E. coli and TLR2/4 agonists significantly induced cyclooxygenase-2 and microsomal prostaglandin E synthase-1 expression and PGE
synthesis detected by RT-PCR, Western blot, and ELISA in the endometrial tissue. The expression and synthesis were dramatically decreased by TLR4, myeloid differentiation factor88 (MyD88), and p38 mitogen-activated protein kinase (MAPK) inhibitors in E. coli-infected endometrial tissue. These inhibitors also significantly decreased proinflammatory factor (interleukin-6 and tumor necrosis factor-α) and damage-associated molecular pattern (high mobility group box-1 and hyaluronan-binding protein-1) release and tissue damage measured by double-label immunofluorescence in E. coli-infected endometrial explants. Our work provides in vitro evidence that TLR2/4-MyD88/p38 MAPK promotes PGE
synthesis and E. coli-infected endometrial tissue damage, which may be useful for improving PGE
-based therapies for endometritis.


RNA-seq Characterization of Melanoma Phenotype Switch in 3D Collagen after p38 MAPK Inhibitor Treatment

Vladimír Čermák, Aneta Škarková, Ladislav Merta, Veronika Kolomazníková, Veronika Palušová, Stjepan Uldrijan, Daniel Rösel, Jan Brábek
PMID: 33802847   DOI: 10.3390/biom11030449

Abstract

Melanoma phenotype plasticity underlies tumour dissemination and resistance to therapy, yet its regulation is incompletely understood. In vivo switching between a more differentiated, proliferative phenotype and a dedifferentiated, invasive phenotype is directed by the tumour microenvironment. We found that treatment of partially dedifferentiated, invasive A375M2 cells with two structurally unrelated p38 MAPK inhibitors, SB2021920 and BIRB796, induces a phenotype switch in 3D collagen, as documented by increased expression of melanocyte differentiation markers and a loss of invasive phenotype markers. The phenotype is accompanied by morphological change corresponding to amoeboid-mesenchymal transition. We performed RNA sequencing with an Illumina HiSeq platform to fully characterise transcriptome changes underlying the switch. Gene expression results obtained with RNA-seq were validated by comparing them with RT-qPCR. Transcriptomic data generated in the study will extend the present understanding of phenotype plasticity in melanoma and its contribution to invasion and metastasis.


Dexmedetomidine Attenuates Cellular Injury and Apoptosis in H9c2 Cardiomyocytes by Regulating p-38MAPK and Endoplasmic Reticulum Stress

Zhipeng Zhu, Xiaoyan Ling, Hongmei Zhou, Caijun Zhang, Weiwei Yan
PMID: 33116411   DOI: 10.2147/DDDT.S265970

Abstract

Myocardial ischaemia-reperfusion injury (IRI) has been confirmed to induce endoplasmic reticulum stress (ERS) when myocardial cell function continues to deteriorate to a certain degree. The clinical applications of effective tested strategies are sometimes inconsistent with the applications evaluated in experiments, although reasonable mechanisms and diverse signalling pathways have been broadly explored. Dexmedetomidine (DEX) has been shown to attenuate IRI of the heart in animal studies. This study aimed to determine whether DEX can protect injured cardiomyocytes under hypoxia/reoxygenation (H/R) at the cellular level and whether the mechanism is related to ERS and the p38 MAPK pathway.
H9c2 cells were subjected to H/R or thapsigargin (TG) to build a model. DEX or 4-PBA was added to the medium either 1 h or 24 h before modelling, respectively. Model parameters were determined by assessing cell viability and injury, which were measured by assessing cell counting kit-8 (CCK8), lactate dehydrogenase (LDH) release and flow cytometry results, and the expression of GRP78, CHOP and caspase-12. In addition, the protein expression of p38MAPK and p-p38MAPK was examined, and SB202190, a negative regulator, was also preincubated in medium.
Compared to that of cells in the control group, the activity of cells in the H/R and TG groups was decreased dramatically, and the LDH concentration and proportion of apoptotic cells were increased. DEX could correspondingly reverse the changes induced by H/R or TG. Additionally, DEX effectively attenuated ERS defined as increased expression of GRP78, CHOP and caspase-12. Additionally, DEX could obviously depress the P38 MAPK phosphorylation and high p-p38 MAPK expression in the TG group, indicating DEX has a function similar to that of SB202190.
H/R injury in H9c2 cells can lead to abnormal ERS and apoptosis, as well as activation of the p38MAPK signalling pathway. DEX can protect cardiomyocytes by intervening in ERS, regulating p38MAPK and the downstream apoptotic signalling pathway.


Nicotine inhibits MAPK signaling and spheroid invasion in ovarian cancer cells

Sarah J Harmych, Jay Kumar, Mesa E Bouni, Deborah N Chadee
PMID: 32649943   DOI: 10.1016/j.yexcr.2020.112167

Abstract

Nicotine is the major addictive component of cigarette smoke and although it is not considered carcinogenic, it can enhance or inhibit cancer cell proliferation depending on the type of cancer. Nicotine mediates its effects through nicotinic acetylcholine receptors (nAChRs), which are expressed in many different neuronal and non-neuronal cell types. We observed that the nAChR α4, α5, α7 subunits were expressed in ovarian cancer (OC) cells. Nicotine inhibited the proliferation of SKOV3 and TOV112D OC cells, which have TP53 mutation and wild-type KRAS, but did not inhibit the proliferation of TOV21G or HEY OC cells, which have KRAS mutation and wild-type TP53. Exposure to nicotine for 96 h led to a significant reduction in the amounts of activated extracellular signal-regulated kinase (ERK) and activated p38 mitogen-activated protein kinases (MAPKs) in SKOV3 cells, and in activated ERK in TOV112D cells. In addition, SKOV3 and TOV112D invasion and spheroid formation were substantially inhibited by siRNA knockdown of mixed lineage kinase 3 (MLK3), or MEK inhibition. Nicotine treatment reduced SKOV3 and TOV112D spheroid invasion and compaction but did not significantly affect spheroid formation. Furthermore, SKOV3 spheroid invasion was blocked by p38 inhibition with SB202190, but not by MEK inhibition with U0126; whereas TOV112D spheroid invasion was reduced by MEK inhibition, but not by p38 inhibition. These results indicate that nicotine can suppress spheroid invasion and compaction as well as proliferation in SKOV3 and TOV112D OC cells; and p38 and ERK MAPK signaling pathways are important mediators of these responses.


Tokoronin Contained in Dioscorea tokoro Makino ex Miyabe Suppressed α-MSH-Induced Melanogenesis in B16 Cells via Suppression of Classical MAPK Pathway Activation

Motohiko Ukiya, Daisuke Sato, Hirokazu Kimura, Yasuaki Hirai, Atsuyoshi Nishina
PMID: 32378303   DOI: 10.1002/cbdv.202000077

Abstract

In this study, melanogenesis inhibition in B16 cells by eight compounds, namely, tokorogenin, tokoronin, yononin, gracillin, proto-yonogenin, proto-tokoronin, proto-yononin, and proto-gracillin, isolated from Dioscorea tokoro Makino ex Miyabe were evaluated. The results of the cytotoxicity and α-MSH-induced melanogenesis inhibition effects of the eight compounds revealed that tokoronin was the most effective in terms of low-cytotoxicity and melanogenesis inhibition. Tokoronin downregulated α-MSH-induced melanogenesis via suppression of the expression of the three types of melanogenesis-related enzymes [tyrosinase, tyrosinase-related protein-1 (TRP-1), TRP-2] by the inhibition of phospho-microphthalmia-associated transcription factor (p-MITF) and cAMP response element binding protein (CREB) levels. p-MITF and CREB are regulated by various kinases [Akt, mitogen-activated protein kinase (MEK)/extracellular signal-regulated kinase (ERK), p38 mitogen-activated protein kinase (MAPK), and c-jun N-terminal kinase (JNK)]. As the results of measurement of the combined effects of tokoronin with inhibitors or promoters of these kinases, no change in the biological activity of tokoronin by Akt inhibitor (wortmannin) or p38 MAPK inhibitor (SB202190) was observed, however, the effect of tokoronin was reduced by the MEK/ERK inhibitor (U0126) and promoted by the MEK/ERK activator (FGF2). Therefore, it was deduced that tokoronin first inactivated ERK; then, it suppressed p-MITF and CREB levels; and finally, α-MSH-induced melanogenesis was suppressed.


Activation of adenosine A3 receptor reduces early brain injury by alleviating neuroinflammation after subarachnoid hemorrhage in elderly rats

Peng Li, Xiaojun Li, Peng Deng, Dandan Wang, Xuehong Bai, Yujie Li, Chunxia Luo, Karine Belguise, Xiaobo Wang, Xinchuan Wei, Zhengyuan Xia, Bin Yi
PMID: 33253120   DOI: 10.18632/aging.202178

Abstract

The incidence of subarachnoid hemorrhage (SAH) and hazard ratio of death increase with age. Overactivation of microglia contributes to brain damage. This study aimed to investigate the effects of A3 adenosine receptors (A3R) activation on neurofunction and microglial phenotype polarization in the context of SAH in aged rats. The A3R agonist (CI-IB-MECA) and antagonist (MRS1523) were used in the SAH model. Microglia were cultured to mimic SAH in the presence or absence of CI-IB-MECA and/or siRNA for A3R. The neurofunction and status of the microglial phenotype were evaluated. The P38 inhibitor SB202190 and the STAT6 inhibitor AS1517499 were used to explore the signaling pathway. The results showed that SAH induced microglia to polarize to the M(LPS) phenotype both
and
. CI-IB-MECA distinctly skewed microglia towards the M(IL-4) phenotype and ameliorated neurological dysfunction, along with the downregulation of inflammatory cytokines. Knockdown of A3R or inhibition of P38 and/or STAT6 weakened the effects of CI-IB-MECA on microglial phenotypic shifting. Collectively, our findings suggest that activation of A3R exerted anti-inflammatory and neuroprotective effects by regulating microglial phenotype polarization through P38/STAT6 pathway and indicated that A3R agonists may be a promising therapeutic options for the treatment of brain injury after SAH.


Merkel cell polyomavirus small tumour antigen activates the p38 MAPK pathway to enhance cellular motility

Samuel J Dobson, Anthony Anene, James R Boyne, Jamel Mankouri, Andrew Macdonald, Adrian Whitehouse
PMID: 32639530   DOI: 10.1042/BCJ20200399

Abstract

Merkel cell carcinoma (MCC) is an aggressive skin cancer with high rates of recurrence and metastasis. Merkel cell polyomavirus (MCPyV) is associated with the majority of MCC cases. MCPyV-induced tumourigenesis is largely dependent on the expression of the small tumour antigen (ST). Recent findings implicate MCPyV ST expression in the highly metastatic nature of MCC by promoting cell motility and migration, through differential expression of cellular proteins that lead to microtubule destabilisation, filopodium formation and breakdown of cell-cell junctions. However, the molecular mechanisms which dysregulate these cellular processes are yet to be fully elucidated. Here, we demonstrate that MCPyV ST expression activates p38 MAPK signalling to drive cell migration and motility. Notably, MCPyV ST-mediated p38 MAPK signalling occurs through MKK4, as opposed to the canonical MKK3/6 signalling pathway. In addition, our results indicate that an interaction between MCPyV ST and the cellular phospatase subunit PP4C is essential for its effect on p38 MAPK signalling. These results provide novel opportunities for the treatment of metastatic MCC given the intense interest in p38 MAPK inhibitors as therapeutic agents.


A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38

Chuanbin Yang, Zhou Zhu, Benjamin Chun-Kit Tong, Ashok Iyaswamy, Wen-Jian Xie, Yu Zhu, Sravan Gopalkrishnashetty Sreenivasmurthy, Krishnamoorthi Senthilkumar, King-Ho Cheung, Ju-Xian Song, Hong-Jie Zhang, Min Li
PMID: 32037305   DOI: 10.1016/j.redox.2020.101445

Abstract

TFEB (transcription factor EB) and TFE3 (transcription factor E3) are "master regulators" of autophagy and lysosomal biogenesis. The stress response p38 mitogen-activated protein (MAP) kinases affect multiple intracellular responses including inflammation, cell growth, differentiation, cell death, senescence, tumorigenesis, and autophagy. Small molecule p38 MAP kinase inhibitors such as SB202190 are widely used in dissection of related signal transduction mechanisms including redox biology and autophagy. Here, we initially aimed to investigate the links between p38 MAP kinase and TFEB/TFE3-mediated autophagy and lysosomal biogenesis. Unexpectedly, we found that only SB202190, rather than several other p38 inhibitors, promotes TFEB and TFE3 to translocate from the cytosol into the nucleus and subsequently enhances autophagy and lysosomal biogenesis. In addition, siRNA-mediated Tfeb and Tfe3 knockdown effectively attenuated SB202190-induced gene expression and lysosomal biogenesis. Mechanistical studies showed that TFEB and TFE3 activation in response to SB202190 is dependent on PPP3/calcineurin rather than on the inhibition of p38 or MTOR signaling, the main pathway for regulating TFEB and TFE3 activation. Importantly, SB202190 increased intracellular calcium levels, and calcium chelator BAPTAP-AM blocked SB202190-induced TFEB and TFE3 activation as well as autophagy and lysosomal biogenesis. Moreover, endoplasmic reticulum (ER) calcium is required for TFEB and TFE3 activation in response to SB202190. In summary, we identified a previously uncharacterized role of SB202190 in activating TFEB- and TFE3-dependent autophagy and lysosomal biogenesis via ER calcium release and subsequent calcium-dependent PPP3/calcineurin activation, leading to dephosphorylation of TFEB and TFE3. Given the importance of p38 MAP kinase invarious conditions including oxidative stress, the findings collectively indicate that SB202190 should not be used as a specific inhibitor for elucidating the p38 MAP kinase biological functions due to its potential effect on activating autophagy-lysosomal axis.


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